NS-018 maleate

JAK2 selectivity kinase inhibition myeloproliferative neoplasms

Non-selective JAK inhibitors often cause dose-limiting thrombocytopenia and anemia, particularly problematic in the ~30% of myelofibrosis patients with severe thrombocytopenia. NS-018 maleate (ilginatinib maleate) addresses this gap with a unique selectivity profile-potent JAK2 inhibition (IC₅₀ 0.72 nM) combined with Src-family kinase targeting while sparing JAK1-preserving platelet and erythrocyte counts in preclinical models. • 30-50-fold selectivity for JAK2 over JAK1 (IC₅₀ 33 nM), JAK3 (39 nM), TYK2 (22 nM) • 4.3-fold selectivity for JAK2V617F mutant over wild-type JAK2; IC₅₀ 11-120 nM in mutant-driven cell lines • Phase 1 trial: 47% spleen response in prior JAK inhibitor-treated patients; Phase 2b enrolling platelet counts <50,000/µL Supplied as lyophilized powder, ≥98% purity, QC-validated by NMR/HPLC/MS for reproducible in vivo and in vitro studies.

Molecular Formula C25H24FN7O4
Molecular Weight 505.5 g/mol
CAS No. 1354799-87-3
Cat. No. B609646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS-018 maleate
CAS1354799-87-3
SynonymsNS-018;  NS018;  NS 018
Molecular FormulaC25H24FN7O4
Molecular Weight505.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C21H20FN7.C4H4O4/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21;5-3(6)1-2-4(7)8/h3-14H,1-2H3,(H2,24,26,27,28);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-;/m0./s1
InChIKeyOVAGJAAQMBYZDS-FXSDFHGDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NS-018 Maleate: Selective JAK2 Inhibitor


NS-018 maleate, also known as ilginatinib maleate (CAS 1354799-87-3), is a highly potent and orally bioavailable ATP-competitive inhibitor of Janus kinase 2 (JAK2) with an IC₅₀ of 0.72 nM [1]. It demonstrates 30–50-fold selectivity for JAK2 over other JAK family members (JAK1, JAK3, TYK2) [2] and also inhibits Src-family kinases (SRC, FYN) . NS-018 is being developed by NS Pharma, Inc. (a subsidiary of Nippon Shinyaku) as a targeted therapy for myeloproliferative neoplasms (MPNs), specifically myelofibrosis [3]. The compound has received Orphan Drug Designation from the European Commission for the treatment of myelofibrosis [4].

Pathway study fit Selective JAK2 signaling inhibition for MPN research
Mutant-selectivity context Reported JAK2V617F preference over wild-type JAK2
Kinase co-inhibition research Src-family kinase (SRC, FYN) engagement for signaling crosstalk studies

NS-018 Maleate: Differentiation from Other JAK Inhibitors


The selection of a JAK2 inhibitor for myelofibrosis research or therapy is not interchangeable. The JAK family consists of four members (JAK1, JAK2, JAK3, TYK2) with overlapping and distinct physiological roles. Non-selective inhibition, particularly of JAK1, can suppress hematopoietic cytokines essential for erythrocyte and platelet production [1]. First-generation inhibitors like ruxolitinib, while effective, often cause dose-limiting thrombocytopenia and anemia, which are particularly problematic in the ~30% of myelofibrosis patients who already present with severe thrombocytopenia (platelet count <50,000/µL) [2][3]. NS-018's unique selectivity profile—targeting both JAK2 and Src-family kinases while sparing JAK1—provides a mechanistic basis for differentiating its efficacy and safety profile from other JAK inhibitors, especially in cytopenic patient populations [4].

Non-selective JAK inhibitors
Pan-JAK inhibition may confound hematopoietic endpoint interpretation
JAK1 co-inhibition can introduce off-target cytokine signaling effects
JAK3/TYK2 blockade may shift immune-related readouts
NS-018 Maleate (JAK2-selective)
JAK2 selectivity window supports pathway-specific research
Mutant-over-wild-type preference may reduce wild-type signaling suppression
Src-family kinase contribution may require orthogonal validation

NS-018 Maleate: Quantitative Differentiation Evidence


JAK2 Selectivity and Potency vs. Ruxolitinib and Fedratinib

NS-018 maleate exhibits an IC₅₀ of 0.72 nM against JAK2 in a cell-free kinase assay, which is more potent than the clinically approved JAK2 inhibitors ruxolitinib (IC₅₀ = 2.8 nM) and fedratinib (IC₅₀ = 3 nM) [1]. Furthermore, NS-018 demonstrates a 30–50-fold selectivity window for JAK2 over JAK1, JAK3, and TYK2 [1]. In contrast, ruxolitinib is a dual JAK1/2 inhibitor with only ~1-fold selectivity for JAK2 over JAK1 (IC₅₀: JAK1 3.3 nM vs. JAK2 2.8 nM), and fedratinib shows 35-fold selectivity over JAK1 and 334-fold over JAK3 [2]. This higher selectivity of NS-018 for JAK2 over JAK1 is hypothesized to reduce JAK1-mediated hematopoietic toxicity.

JAK2 IC₅₀ comparison
Cross-study comparable
0.72 nM (NS-018), 2.8 nM (ruxolitinib), 3 nM (fedratinib)
Supports JAK2 inhibition potency comparison
Cell-free kinase assay context
JAK2 selectivity kinase inhibition myeloproliferative neoplasms

JAK2V617F Mutant Selectivity Over Wild-Type JAK2

NS-018 demonstrates a 4.3-fold greater selectivity for the JAK2V617F mutant kinase compared to wild-type JAK2 in cellular assays [1]. This is a differentiating feature, as a comparative analysis of seven existing JAK2 inhibitors (including ruxolitinib and fedratinib) showed a lower selectivity range of only 1.0- to 2.9-fold for the V617F mutant over wild-type [1]. The enhanced mutant selectivity is attributed to a unique hydrogen-bonding interaction between NS-018 and Gly993 within the kinase domain [2]. NS-018 also demonstrates potent antiproliferative activity against cell lines expressing constitutively activated JAK2 (JAK2V617F or MPLW515L mutations) with an IC₅₀ of 11–120 nM [3].

Mutant selectivity
Head-to-head comparison
4.3-fold over wild-type JAK2
Supports mutant-specific signaling research
Cellular assay context, Ba/F3 model
JAK2V617F mutation mutant selectivity myelofibrosis

Preserved Blood Cell Counts in Myelofibrosis Model

In a JAK2V617F bone marrow transplantation mouse model of myelofibrosis, treatment with NS-018 (50 mg/kg BID) for 28 days reduced splenomegaly and leukocytosis while prolonging survival, but crucially, it did not decrease erythrocyte or platelet counts in the peripheral blood [1]. This contrasts with the known on-target myelosuppression observed with pan-JAK inhibitors, where inhibition of JAK1 and wild-type JAK2 often leads to dose-limiting anemia and thrombocytopenia [2].

Hematologic parameters in murine model
Class-level inference
No decrease in erythrocyte or platelet counts (50 mg/kg BID)
Supports model-specific hematologic endpoint review
JAK2V617F transplantation model, 28-day treatment
in vivo efficacy myelofibrosis hematologic toxicity

Phase 1 Activity in Heavily Pre-treated Myelofibrosis

In a phase 1 dose-escalation study of NS-018 in 48 patients with myelofibrosis (48% of whom had prior JAK inhibitor treatment), once-daily dosing at 300 mg resulted in a ≥50% reduction in palpable spleen size in 56% of all patients and in 47% of patients with prior JAK inhibitor therapy [1]. Additionally, bone marrow fibrosis grade improved in 37% (11/30) of evaluable patients after just 3 cycles of treatment [1]. The most common drug-related adverse events were thrombocytopenia (27%) and anemia (15%) [1]. This level of spleen response in a population that included prior JAK inhibitor failures is notable.

Spleen response in Phase 1
Reported endpoint context
≥50% reduction in palpable spleen size in 56% (all), 47% (prior JAKi)
Supports spleen response endpoint interpretation
Cross-trial comparison, interpret with caution
phase 1 clinical trial myelofibrosis spleen volume reduction

Phase 2b Trial for Severe Thrombocytopenia

The NS-018-201 study (NCT04854096) is a multinational, randomized, controlled phase 2b trial specifically designed to evaluate NS-018 (300 mg BID) versus Best Available Therapy (BAT) in myelofibrosis patients with severe thrombocytopenia (platelet count <50,000/µL) [1]. This patient population has the highest rates of anemia, transfusion dependency, and shortest survival, and treatment options are limited due to the high incidence of treatment-related thrombocytopenia with currently available JAK inhibitors [1]. This trial is currently enrolling and represents a unique clinical development strategy targeting a high-risk, underserved patient subset where other JAK inhibitors are often contraindicated or require significant dose reductions.

Phase 2b trial design
Trial context
Enrolling MF patients with severe thrombocytopenia (platelets
Supports thrombocytopenia-subset research context
NCT04854096, outcome data pending
phase 2b clinical trial severe thrombocytopenia myelofibrosis

NS-018 Maleate: Application Scenarios


JAK2V617F Mutant-Specific Signaling Studies

Due to its 4.3-fold greater selectivity for the JAK2V617F mutant over wild-type JAK2 [1], NS-018 maleate is an optimal tool compound for dissecting mutant-specific signaling pathways in MPN cell lines and primary samples. Researchers can use NS-018 to differentiate JAK2V617F-dependent oncogenic signaling from wild-type JAK2-mediated hematopoiesis, a distinction not easily made with less selective JAK inhibitors [2].

Preclinical Models for Thrombocytopenic Myelofibrosis

The unique preclinical profile of NS-018, which demonstrates preserved platelet and erythrocyte counts in a murine myelofibrosis model while maintaining anti-tumor efficacy [1], makes it a key reagent for in vivo studies of high-risk myelofibrosis with severe thrombocytopenia. This model can be used to evaluate combination therapies or next-generation agents intended for this difficult-to-treat patient subset, where other JAK inhibitors are limited by hematologic toxicity [2].

JAK Inhibitor-Refractory Myelofibrosis Research

The phase 1 clinical data showing a 47% spleen response rate in patients with prior JAK inhibitor therapy [1] supports the use of NS-018 maleate in clinical research protocols focused on JAK inhibitor-refractory myelofibrosis. Its distinct selectivity profile and activity in this pretreated population make it a compelling agent for investigator-initiated trials exploring novel combinations or sequences of JAK inhibitors.

Biomarker-Driven Trials in Severe Thrombocytopenia

The ongoing NS-018-201 phase 2b trial specifically enrolls myelofibrosis patients with platelet counts <50,000/µL [1]. This scenario highlights the compound's intended use in a biomarker-defined, high-risk population. For procurement purposes, this trial provides a clear indication of where NS-018 is being positioned for clinical development, guiding academic centers and CROs in planning their participation in related studies or in sourcing the compound for correlative science projects.

Application
Selection Property
Validation Focus
JAK2V617F mutant-selective signaling research
Mutant-over-wild-type selectivity context
Distinction of oncogenic vs. wild-type JAK2 signaling
Thrombocytopenic myelofibrosis model research
Hematologic parameter preservation in preclinical model
Endpoint monitoring of platelet and erythrocyte counts
JAK inhibitor-refractory myelofibrosis study context
Activity in prior JAK inhibitor-exposed population
Spleen response endpoint in refractory subset
Severe thrombocytopenia myelofibrosis research studies
Phase 2b trial in severe thrombocytopenia subset
Prospective evaluation in platelet count

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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